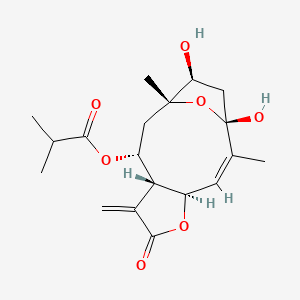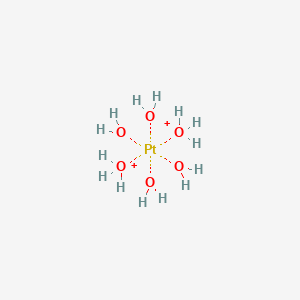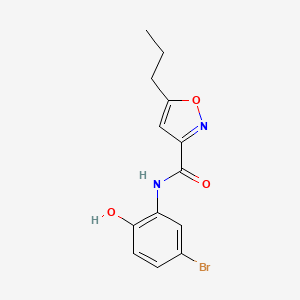
Orizabin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orizabin is a sesquiterpenoid.
Scientific Research Applications
Anti-Atherosclerotic Properties
- Orizabin, derived from Tithonia diversifolia, shows potential as an anti-atherosclerotic compound. It inhibits adhesion of THP-1 cells to human umbilical vein endothelial cells, suppresses mRNA expression of adhesion molecules, and reduces oxidized low-density lipoprotein (oxLDL) uptake in macrophages. This is achieved by suppressing Akt phosphorylation and promoting PTEN expression, which may also have implications for pharmaceutical research related to cancer suppression (Ide et al., 2020).
Resin Glycosides and Structure Elucidation
- Orizabin, as a part of resin glycosides, was isolated from the root of Ipomoea orizabensis. These glycosides, including orizabin, are monomers of hydroxyfatty acid oligoglycoside, forming macrocyclic esters with organic acids. This discovery contributes to the understanding of the chemical nature and potential therapeutic applications of orizabin (Noda, 1987).
Cytotoxic Properties
- Orizabins, including orizabin, extracted from Mexican scammony root (Ipomoea orizabensis), exhibit cytotoxicity toward human oral epidermoid carcinoma. This suggests a potential application of orizabin in cancer research and therapy (Hernández-Carlos et al., 1999).
Antibacterial and Inhibition of Multidrug Resistance
- Compounds from the orizabin series demonstrate antibacterial activity against Staphylococcus aureus strains. They also inhibit multidrug resistance in these bacterial strains, providing insights into their potential use in combating bacterial infections and drug resistance (Pereda-Miranda et al., 2006).
Antifungal Properties
- Orizabin, as part of convolvulaceous glycolipids, has been found to inhibit 1,3-beta-D-glucan synthase, an enzyme crucial for fungal cell-wall synthesis. This suggests its potential as a starting point for developing new antifungal agents (Castelli et al., 2002).
properties
CAS RN |
34367-14-1 |
|---|---|
Product Name |
Orizabin |
Molecular Formula |
C19H26O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H26O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h6,9,12-15,20,23H,4,7-8H2,1-3,5H3/b10-6-/t12-,13-,14+,15+,18-,19-/m1/s1 |
InChI Key |
RHVYFOFKEZHFKR-GIKWLFIVSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
SMILES |
CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylcyclopropanecarbohydrazide](/img/structure/B1238925.png)
![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)






![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)
![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)
![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)

![(12R,13R,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1238949.png)